molecular formula C12H9N5O2 B1393537 1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole CAS No. 1228552-57-5

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole

Cat. No.: B1393537
CAS No.: 1228552-57-5
M. Wt: 255.23 g/mol
InChI Key: DDATYQDNDNZJLS-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound features a nitro group and a pyrazolyl group attached to a phenyl ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diketones with arylhydrazines in the presence of a suitable solvent such as N,N-dimethylacetamide. This reaction proceeds at room temperature and yields the desired pyrazole compound in good yields . Another approach involves the cyclocondensation of hydrazine with carbonyl compounds, which can be further modified to introduce the nitro and pyrazolyl groups .

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The choice of reagents, solvents, and reaction conditions would be tailored to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-17(19)12-8-9(10-4-6-13-15-10)2-3-11(12)16-7-1-5-14-16/h1-8H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDATYQDNDNZJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C3=CC=NN3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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